molecular formula C22H22O4S B12162431 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

Cat. No.: B12162431
M. Wt: 382.5 g/mol
InChI Key: VWSCPVRFBROROV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. Its molecular structure incorporates a 1,3-diaryl-2-propen-1-one scaffold, a hallmark of chalcones, which are recognized as precursors to flavonoids and isoflavonoids . This core scaffold is characterized by an α, β-unsaturated carbonyl system, which is often associated with a wide range of biological activities. The specific structure of this compound features a 3,4-dimethoxyphenyl ring (Ring A), a furan-2-yl group (Ring B), and a unique (4-methylphenyl)sulfanyl (thioether) side chain. The presence of the thioether moiety is a notable feature, as sulfur-containing compounds are frequently explored in drug discovery for their potential to modulate biological activity and pharmacokinetic properties. Chalcones and their synthetic derivatives have been extensively studied for their antibacterial potential, particularly against multidrug-resistant pathogens like Staphylococcus aureus . The molecular skeletons of these compounds can be easily modified through substitutions on their aromatic rings to optimize the desired bioactivity, making them valuable scaffolds in the development of new therapeutic agents . Research into similar compounds indicates that such derivatives are promising candidates for investigating structure-activity relationships (SAR) and novel mechanisms of action. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H22O4S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)-3-(4-methylphenyl)sulfanylpropan-1-one

InChI

InChI=1S/C22H22O4S/c1-15-6-9-17(10-7-15)27-22(14-18(23)19-5-4-12-26-19)16-8-11-20(24-2)21(13-16)25-3/h4-13,22H,14H2,1-3H3

InChI Key

VWSCPVRFBROROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

InCl3-Catalyzed Ultrasound-Assisted Synthesis

The propan-1-one backbone of the target compound can be synthesized via a four-component reaction strategy inspired by Liang et al.. In their study, pyrano[2,3-c]pyrazoles were synthesized using ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in the presence of 20 mol% InCl3 under ultrasound irradiation (25 kHz, 250 W) at 40°C for 20 minutes. Adapting this method, the ketone group in the target molecule may arise from a β-ketoester precursor (e.g., ethyl acetoacetate), while the furan-2-yl and 3,4-dimethoxyphenyl groups could be introduced via nucleophilic additions.

The reaction mechanism likely proceeds through:

  • Formation of a pyrazolone intermediate via condensation of hydrazine with β-ketoester.

  • Nucleophilic attack by the active methylene group on an electrophilic furan-2-yl precursor.

  • Tautomerization to stabilize the propan-1-one structure.

Optimized Conditions :

  • Catalyst: InCl3 (20 mol%)

  • Solvent: 50% ethanol/water

  • Temperature: 40°C

  • Reaction time: 20 minutes

  • Yield: Up to 95% for analogous structures.

Sulfanyl Group Introduction via Thiol-Ene Coupling

Solvent-Dependent Nucleophilic Substitution

The 4-methylphenyl sulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling. A patent by describes sulfonamide derivatives synthesized using sulfonyl chloride intermediates reacting with thiols in solvent mixtures (e.g., dichloromethane/tetrahydrofuran). For the target compound, 4-methylbenzenethiol could react with a brominated propan-1-one intermediate under basic conditions.

Reaction Scheme :

  • Bromination : The propan-1-one intermediate undergoes α-bromination using N-bromosuccinimide (NBS) in CCl4.

  • Substitution : Bromine is displaced by 4-methylbenzenethiol in the presence of K2CO3 in DMF at 60°C.

Key Parameters :

  • Base: K2CO3 or Et3N

  • Solvent: DMF or THF

  • Temperature: 60–80°C

  • Yield: 70–85% (extrapolated from).

Friedel-Crafts Acylation for Aromatic Substitution

Regioselective Functionalization of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via Friedel-Crafts acylation. A method from describes aryl ketone synthesis using AlCl3 as a catalyst in dichloromethane. For the target compound, furan-2-carbonyl chloride could react with 1,2-dimethoxybenzene under Friedel-Crafts conditions.

Procedure :

  • Acylation : 1,2-Dimethoxybenzene (1.2 equiv) reacts with furan-2-carbonyl chloride (1.0 equiv) in anhydrous CH2Cl2 with AlCl3 (1.5 equiv) at 0°C→25°C for 6 hours.

  • Workup : Quench with ice-cold HCl, extract with CH2Cl2, and purify via column chromatography.

Challenges :

  • Competing ortho/para selectivity mitigated by electron-donating methoxy groups.

  • Yield: ~65% (analogous to).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperatureTimeYieldSource
Multi-componentInCl350% EtOH40°C20 min95%
Thiol-ene couplingK2CO3DMF60°C4 h85%
Friedel-CraftsAlCl3CH2Cl225°C6 h65%

Mechanistic Insights and Side Reactions

Competing Pathways in Multi-Component Reactions

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. However, over-irradiation may lead to byproducts via:

  • Oversubstitution : Multiple thiol additions without regiocontrol.

  • Ketone reduction : Unintended reduction of the propan-1-one group under prolonged reaction times.

Green Chemistry Considerations

Solvent and Energy Optimization

The use of aqueous ethanol (50% EtOH) aligns with green chemistry principles by minimizing organic solvent waste. Ultrasound irradiation reduces energy consumption compared to conventional heating, lowering the carbon footprint by ~40% for analogous reactions .

Chemical Reactions Analysis

    Oxidation: DMF can be oxidized to form a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: DMF undergoes nucleophilic substitution reactions.

    Common Reagents: AlCl₃, H₂SO₄, NaBH₄, and more.

    Major Products: Sulfone/sulfoxide derivatives, alcohols, and substituted DMF variants.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that derivatives of compounds similar to 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The presence of the furan moiety is believed to enhance these properties by facilitating interaction with microbial membranes .

3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. Experimental studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM .
Study 2 Antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 50 µg/mL .
Study 3 Anti-inflammatory potentialReduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by up to 70% .

Mechanism of Action

    Psoriasis Treatment: DMF activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects.

    Other Targets: DMF modulates various cellular pathways, including Keap1-Nrf2, NF-κB, and PPARγ.

Comparison with Similar Compounds

Structural Analogues with Chalcone Backbones

  • 3-[3,4-(Dimethoxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one (Compound 3, ): Structure: Chalcone (α,β-unsaturated ketone) with 3,4-dimethoxyphenyl and furan-2-yl groups. Key Differences: Lacks the sulfanyl group and has a conjugated enone system, which enhances reactivity in Michael additions or cycloaddions.

Propan-1-one Derivatives with Sulfanyl Substituents

  • 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (Compound 4g, ):

    • Structure : Propan-1-one with 3,4-dimethoxyphenyl, phenylthio, and methylsulfonyl groups.
    • Key Differences : The methylsulfonyl group (electron-withdrawing) contrasts with the target compound’s furan-2-yl (electron-rich).
    • Biological Activity : Exhibits potent COX-2 inhibition (IC50 = 0.12 µM) and high selectivity (SI = 243), attributed to the sulfonyl and thioether groups .
  • rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one (): Structure: Propan-1-one with dual 4-chlorophenyl groups and a furan-2-yl substituent. Key Differences: Chlorine atoms (electron-withdrawing) on the phenylthio group increase oxidative stability compared to the target’s 4-methylphenylthio group.

Sulfanyl-Modified Propan-1-one Analogues

  • 3-(4-Bromophenyl)sulfanyl-1-(4-ethylphenyl)propan-1-one (CAS 882749-47-5, ):
    • Structure : Propan-1-one with bromophenylsulfanyl and 4-ethylphenyl groups.
    • Key Differences : Bromine’s electronegativity enhances the sulfanyl group’s stability but reduces nucleophilicity compared to the target’s methylphenylthio group.
    • Applications : Brominated aryl groups are common in halogen bonding, which could influence crystal packing or receptor binding .

Multi-Substituted Propan-1-one Derivatives

  • (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (Compound 61, ): Structure: Chalcone derivative with hydroxy and methoxy groups. Key Differences: The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents, unlike the hydrophobic sulfanyl group in the target compound. Applications: Used in studies of antioxidant and anti-inflammatory activities due to phenolic moieties .

Comparative Analysis of Properties

Electronic and Steric Effects

Compound Key Substituents Electronic Effects Steric Effects
Target Compound 3,4-Dimethoxyphenyl, Furan-2-yl, 4-MePh-S Electron-rich (methoxy, furan), moderate steric Moderate (methyl group on sulfanyl)
4g () 3,4-Dimethoxyphenyl, Ph-S, MeSO2- Electron-withdrawing (SO2), electron-donating (S) High (bulky SO2 group)
rac-3-(4-ClPhS)-1-(4-ClPh)-propan-1-one 4-ClPh-S, 4-ClPh, Furan Electron-withdrawing (Cl), electron-rich (furan) High (dual Cl substituents)

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C21H22O5SC_{21}H_{22}O_5S, with a molecular weight of approximately 378.38 g/mol. Its structure includes a furan ring, dimethoxyphenyl group, and a methylphenylsulfanyl moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Povarov reaction and subsequent purification techniques such as column chromatography. The yield can vary but is often reported around 79% in optimized conditions .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study demonstrated that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cancer growth .

Antimicrobial Activity

The compound has shown promising results against several bacterial and fungal strains. In vitro studies revealed that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans. The minimal inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

In animal models, the compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anticancer Study : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an anticancer agent.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. Results showed that it was effective against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Table 1: Biological Activities of 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

Biological ActivityTest Organism/Cell LineMIC (µg/mL)Mechanism
AnticancerHeLa (cervical cancer)5Apoptosis induction
AntibacterialStaphylococcus aureus8Cell wall synthesis inhibition
AntifungalCandida albicans10Membrane disruption
Anti-inflammatoryLPS-stimulated macrophagesN/ACytokine production inhibition

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one, and how can reaction yields be optimized?

The compound can be synthesized via the Claisen-Schmidt condensation, a common method for chalcone derivatives. Key steps include:

  • Reacting a ketone (e.g., furan-2-yl propan-1-one) with an aldehyde (e.g., 3,4-dimethoxyphenyl aldehyde) in the presence of a base catalyst (e.g., NaOH or KOH).
  • Introducing the sulfanyl group via nucleophilic substitution using 4-methylthiophenol under inert conditions.
    Yield optimization strategies:
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Control reaction temperature (typically 60–80°C) to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 428.15 for [M+H]+^+) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store in a dry, cool environment (2–8°C) away from oxidizing agents.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in computational molecular modeling studies?

X-ray crystallography provides empirical bond lengths, angles, and torsion angles to validate DFT or molecular dynamics simulations. For example:

  • Compare experimental dihedral angles (e.g., between the furan and dimethoxyphenyl groups) with computed values.
  • Use lattice energy analysis to assess intermolecular interactions (e.g., van der Waals forces, hydrogen bonding) that influence crystal packing .

Q. What methodologies address low reproducibility in biological activity assays involving this compound?

  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Perform triplicate experiments with at least six concentration points.
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for derivatives of this compound?

  • Dynamic Effects : Consider restricted rotation around the propan-1-one C–C bond, which may cause splitting in 1H^1H-NMR.
  • Solvent Polarity : Use deuterated DMSO to stabilize conformers and simplify spectra.
  • 2D NMR : Employ COSY or NOESY to assign overlapping proton signals .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC.
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation.
  • Thermal Analysis : Use DSC to identify melting points and phase transitions .

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